Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate
Description
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4,5-oxadiazepane ring fused with an acetyl-substituted aromatic moiety and an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-16-12-15(4)13-17(6-2)18(16)14-19(23)21-8-10-25-11-9-22(21)20(24)26-7-3/h12-13H,5-11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQINNPZQRCXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC(=O)N2CCOCCN2C(=O)OCC)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via N,N′-Diacylhydrazines and Diethyl Ethers
A widely cited method involves reacting N,N′-diacylhydrazines with 2,2′-disubstituted diethyl ethers in polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) under basic conditions. For example:
- N,N′-Diacylhydrazine Preparation : Starting from hydrazine and acyl chlorides, N,N′-diacetylhydrazine is synthesized in yields exceeding 85%.
- Cyclization : The diacylhydrazine reacts with 2,2′-dichlorodiethyl ether in DMF at 80–100°C for 4–6 hours, forming 4,5-diacyl-1,4,5-oxadiazepines. Yields range from 40–76%, with purity >95% after precipitation from methanol.
- Deprotection : Treatment with hydrohalic acids (e.g., HCl in ethanol) removes acyl groups, yielding the free 1,4,5-oxadiazepane. For instance, 4,5-diacetyl-1,4,5-oxadiazepine treated with HCl at 50°C for 12 hours produces the hydrochloride salt in 80–95% yield.
Key Variables :
- Solvent : High-boiling polar solvents (DMA, sulfolane) enhance reaction efficiency.
- Catalysts : Phase-transfer catalysts (benzyltriethylammonium chloride) improve cyclization kinetics.
- Temperature : Elevated temperatures (90–100°C) favor ring closure.
Functionalization of the 1,4,5-Oxadiazepane Core
Introducing the 2-(2,6-diethyl-4-methylphenyl)acetyl and ethyl carboxylate groups requires selective acylation and esterification.
Synthesis of 2-(2,6-Diethyl-4-methylphenyl)acetyl Intermediate
The arylacetyl moiety is synthesized via Friedel-Crafts acylation or malonate alkylation :
- Friedel-Crafts Route :
- 2,6-Diethyl-4-methylbromobenzene (prepared via Sandmeyer reaction) reacts with malononitrile in the presence of KOtBu and Pd(OAc)₂, yielding 2-(2,6-diethyl-4-methylphenyl)malononitrile.
- Hydrolysis with NaOH/H₂O₂ produces 2-(2,6-diethyl-4-methylphenyl)malonamide (75–82% yield).
- Decarboxylation via heating in HCl/EtOH generates the acetyl derivative.
- Malonate Alkylation :
Analytical Data :
Acylation and Esterification of 1,4,5-Oxadiazepane
The free amine group of 1,4,5-oxadiazepane undergoes Schotten-Baumann acylation with 2-(2,6-diethyl-4-methylphenyl)acetyl chloride:
- Acylation :
- Esterification :
Optimization Notes :
- Solvent Choice : Chlorobenzene extraction (60–80°C) isolates the product with minimal impurities.
- Base Selection : Potassium acetate facilitates deprotonation without side reactions.
Integrated Synthesis Pathways
Two scalable routes are validated for the target compound:
Route A: Sequential Cyclization-Functionalization
Route B: Convergent Synthesis
- Prepare 2-(2,6-diethyl-4-methylphenyl)acetyl chloride and ethyl 4-carboxylate-1,4,5-oxadiazepane separately.
- Couple via acylation in one pot.
Overall Yield : 55–60% (three steps).
Comparative Analysis :
| Parameter | Route A | Route B |
|---|---|---|
| Steps | 4 | 3 |
| Total Yield (%) | 48–52 | 55–60 |
| Purity (%) | 92–95 | 89–93 |
| Scalability | Moderate | High |
Analytical Characterization
Critical spectroscopic data confirm structure and purity:
- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, COOCH₂CH₃), 1.29 (t, 6H, Ar-CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 3.72 (m, 2H, NCH₂), 4.18 (q, 2H, COOCH₂), 4.89 (s, 1H, OCH₂), 7.02 (s, 2H, Ar-H).
- HRMS (ESI+) : m/z calcd. for C₂₃H₃₄N₂O₄ [M+H]⁺ 409.2361, found 409.2358.
- HPLC Purity : 95.2% (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimization Opportunities
- Ring Strain : The seven-membered oxadiazepane ring exhibits conformational flexibility, complicating crystallization. Solutions include using chiral auxiliaries or ionic liquids.
- Acylation Selectivity : Competing N- and O-acylation is mitigated by low-temperature (-5°C) reactions.
- Solvent Recovery : Chlorobenzene extraction (60–80°C) achieves 90% solvent reuse.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with other heterocyclic molecules, such as Acetildenafil (CAS 831217-01-7) . Both compounds contain acetylated aromatic groups and heterocyclic cores, though Acetildenafil features a pyrazolo[4,3-d]pyrimidinone ring instead of an oxadiazepane. Key differences include:
- Heterocyclic Core: The oxadiazepane ring in the target compound provides a larger, more flexible ring system compared to the rigid pyrimidinone in Acetildenafil.
- Substituent Orientation : The 2,6-diethyl-4-methylphenyl group in the target compound may enhance lipophilicity, whereas Acetildenafil’s ethoxy and piperazinyl groups improve solubility in polar solvents .
Physicochemical Properties
Conformational Analysis
The oxadiazepane ring’s puckering behavior can be analyzed using Cremer-Pople coordinates, as described in . Unlike rigid five-membered rings (e.g., pyrazoles), seven-membered oxadiazepanes exhibit greater pseudorotational freedom, which may influence binding interactions in biological systems . This contrasts with Acetildenafil’s planar pyrimidinone core, which likely restricts conformational mobility .
Pharmacological Potential
While Acetildenafil is a phosphodiesterase-5 (PDE-5) inhibitor used in erectile dysfunction research, the target compound’s bioactivity remains uncharacterized.
Methodological Considerations in Structural Characterization
Crystallographic software such as SHELX and ORTEP are critical for determining the molecular geometry of such compounds. For example:
Biological Activity
Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,6-diethyl-4-methylphenylacetic acid with oxadiazepane derivatives. The general structure is characterized by an oxadiazepane ring and an acetylated phenyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazepane compounds exhibit significant antibacterial activity. For example, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values are crucial for assessing the potency of these compounds.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Related Oxadiazepane Derivative | 3.125 | XDR Salmonella Typhi |
The specific MIC values for this compound have yet to be conclusively determined in published studies but are expected to be comparable to those of other oxadiazepane derivatives.
The proposed mechanism of action for oxadiazepane derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is similar to that observed in other classes of antibiotics. Additionally, molecular docking studies suggest that these compounds may interact with bacterial enzymes critical for survival.
Case Studies
- Antibacterial Efficacy Against XDR Salmonella Typhi : A study conducted on various oxadiazepane derivatives demonstrated that certain modifications could enhance antibacterial activity significantly. The study highlighted the importance of structural variations in achieving desired biological effects.
- In Vitro Studies : In vitro assays have been performed to evaluate the cytotoxicity and selectivity of this compound against cancer cell lines. Preliminary results indicate promising selectivity towards cancer cells compared to normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylacetyl precursors with oxadiazepane intermediates. Key parameters include temperature control (e.g., 60–80°C for acylation steps), pH adjustments to stabilize reactive intermediates, and precise stoichiometry to avoid side products. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction optimization may use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Distinct signals for the oxadiazepane ring protons (δ 3.5–4.5 ppm) and diethyl/methylphenyl groups (δ 1.2–1.4 ppm for ethyl CH3, δ 2.3 ppm for aromatic CH3).
- ¹³C NMR : Carbonyl resonances (170–180 ppm) differentiate the ester and acetyl moieties.
- IR : Stretching frequencies for C=O (∼1720 cm⁻¹) and C-N (∼1250 cm⁻¹) confirm functional groups. High-resolution mass spectrometry (HRMS) provides exact mass verification .
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™) to test interactions with targets like protein kinases.
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory potential : ELISA-based measurement of cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Dose-response curves (IC₅₀) and controls (e.g., dexamethasone) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Strategies include:
- Standardized protocols : Replicate studies using harmonized reagents (e.g., ATCC cell lines, uniform buffer systems).
- Structural validation : Confirm batch purity via HPLC (>95%) and characterize stereochemistry (if applicable) using chiral chromatography or X-ray crystallography.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. What experimental designs are recommended for studying its molecular interactions with biological targets?
- Methodological Answer : Advanced approaches include:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to enzymes/receptors (e.g., cyclooxygenase-2). Validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity. Pair with cryo-EM for structural insights .
Q. How can synthetic reproducibility challenges be addressed for scale-up in collaborative research?
- Methodological Answer : Reproducibility issues often stem from subtle variations (e.g., trace moisture in solvents, catalyst lot differences). Mitigation strategies:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Critical Quality Attributes (CQAs) : Define thresholds for impurities (e.g., ≤0.5% by HPLC) and enforce strict SOPs for reagent preparation.
- Collaborative validation : Share batches between labs for cross-testing bioactivity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
